molecular formula C11H11BrFNO B1373996 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide CAS No. 1250447-42-7

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide

Cat. No. B1373996
CAS RN: 1250447-42-7
M. Wt: 272.11 g/mol
InChI Key: XLUQLRYMMOJNTK-UHFFFAOYSA-N
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Description

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C11H11BrFNO . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide consists of a benzamide core with bromo, fluoro, cyclopropyl, and methyl substituents . The exact 3D structure would require more detailed spectroscopic analysis.

Scientific Research Applications

Radiosynthesis and Evaluation for PET Ligands

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide and its derivatives have been explored in the development of new PET (Positron Emission Tomography) ligands. For instance, [(18)F]FITM, a derivative, was synthesized and evaluated for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. This derivative shows promise as a PET ligand for in vivo evaluation of mGluR1, crucial in neuroimaging studies (Yamasaki et al., 2011).

Synthesis of Narwedine-type Enones

Research has demonstrated the potential of 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide in the synthesis of complex organic compounds like narwedine-type enones. This process involves photochemical cyclization, illustrating the compound's utility in organic synthesis and pharmaceutical development (Kametani et al., 1972).

Imaging of Dopamine D2 Receptors

Compounds structurally related to 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide, such as [(11)C]4, have been synthesized and evaluated for their binding characteristics to dopamine D2 receptors. This has implications for brain imaging and understanding neurological disorders (Airaksinen et al., 2008).

Novel Crystalline Forms and NK1/NK2 Antagonism

Studies have reported on the development of specific crystalline forms of compounds similar to 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide. These forms have potential applications in treating various disorders like asthma, gastrointestinal diseases, pain, and depression, indicating its versatility in medical applications (Norman, 2008).

Insecticidal Activities

Research into meta-diamide compounds containing a cyclopropyl group, structurally related to 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide, has shown promising insecticidal activities. This highlights the compound's potential application in agriculture and pest control (Luo et al., 2020).

Safety And Hazards

The safety and hazards associated with 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide are not explicitly mentioned in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

properties

IUPAC Name

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c1-14(8-3-4-8)11(15)7-2-5-9(12)10(13)6-7/h2,5-6,8H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUQLRYMMOJNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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